1-(4-Methylpiperazin-1-yl)propan-2-amine

Übersicht

Beschreibung

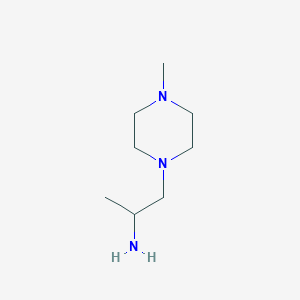

1-(4-Methylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C8H19N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with 2-bromo-1-propanamine under basic conditions. The reaction typically proceeds as follows:

Step 1: 4-Methylpiperazine is dissolved in a suitable solvent such as ethanol.

Step 2: 2-Bromo-1-propanamine is added to the solution.

Step 3: The reaction mixture is heated to reflux for several hours.

Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methylpiperazin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

MPPA is primarily studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Therapeutic Areas:

- Antidepressants : Research indicates that compounds similar to MPPA may exhibit antidepressant properties by modulating neurotransmitter systems.

- Antipsychotics : MPPA has been investigated for its effects on dopaminergic and serotonergic pathways, which are crucial in the treatment of psychotic disorders.

Neuroscience

MPPA is utilized in neuroscience research to explore its effects on cognitive functions and behavior. Studies have shown that it may influence learning and memory processes, potentially offering insights into treatments for cognitive impairments.

Drug Development

MPPA serves as a building block in the synthesis of more complex pharmaceutical compounds. Its piperazine moiety is particularly valuable for creating derivatives that target specific receptors or enzymes.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of MPPA for their antidepressant-like effects in animal models. The results indicated that certain modifications to the MPPA structure enhanced its efficacy in reducing depressive behaviors, suggesting potential pathways for new antidepressant therapies.

Case Study 2: Neuroprotective Effects

Research conducted by a team at a prominent neuroscience institute examined the neuroprotective effects of MPPA in models of neurodegeneration. The findings demonstrated that MPPA administration resulted in reduced neuronal loss and improved cognitive function, highlighting its potential role in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

- 1-(3-Aminopropyl)-4-methylpiperazine

- 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Comparison: 1-(4-Methylpiperazin-1-yl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it valuable for targeted applications in medicinal chemistry and organic synthesis.

Biologische Aktivität

1-(4-Methylpiperazin-1-yl)propan-2-amine, also known as MPPA, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of MPPA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

MPPA is characterized by the following chemical properties:

- Molecular Formula : CHN

- Molecular Weight : 158.25 g/mol

- CAS Number : 102032-59-7

The biological activity of MPPA can be attributed to its interaction with various neurotransmitter systems, particularly its role as a ligand for serotonin and dopamine receptors. This interaction may influence several physiological processes, including mood regulation and cognitive function.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of MPPA derivatives, demonstrating significant efficacy against various pathogens. For instance:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| MPPA Derivative A | 0.22 | 0.25 | 85 |

| MPPA Derivative B | 0.30 | 0.35 | 80 |

These derivatives exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with biofilm formation inhibition superior to standard antibiotics like Ciprofloxacin .

Anticancer Activity

MPPA has been investigated for its anticancer potential. In vitro studies showed that MPPA selectively induces apoptosis in cancer cell lines, with IC values ranging from 12.27 to 31.64 μM against various targets, including DNA gyrase and dihydrofolate reductase (DHFR) . The compound's mechanism involves the modulation of cell cycle progression and induction of oxidative stress in cancer cells.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of MPPA derivatives, researchers found that certain compounds displayed significant antibacterial activity with low toxicity profiles. The derivatives were tested against a panel of bacterial strains, revealing promising results in both minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of MPPA on leukemia cell lines. The results indicated that MPPA effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment .

In Vitro Studies

In vitro evaluations have shown that MPPA and its derivatives possess significant biological activities:

- Antibacterial Activity : Demonstrated potent inhibition against Gram-positive bacteria.

- Antitumor Activity : Induced apoptosis in various cancer cell lines with minimal cytotoxicity to normal cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of MPPA has revealed that modifications to the piperazine ring enhance its binding affinity to target receptors, thereby improving its pharmacological profile .

Eigenschaften

IUPAC Name |

1-(4-methylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCFQIQMAIQSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586467 | |

| Record name | 1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-53-0 | |

| Record name | 1-(4-Methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.